molecular formula C7H3BrFNaO2 B13363627 Sodium 3-bromo-2-fluorobenzoate

Sodium 3-bromo-2-fluorobenzoate

Cat. No.: B13363627
M. Wt: 240.99 g/mol
InChI Key: APBHFPHREVOBAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-bromo-2-fluorobenzoate is an organic compound with the molecular formula C7H3BrFNaO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromo-2-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with the nitration of m-fluorobenzotrifluoride, followed by bromination using dibromohydantoin in the presence of sulfuric acid. The resulting compound undergoes reduction, deamination, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Sodium 3-bromo-2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of Sodium 3-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
  • Methyl 3-bromo-4-fluorobenzoate

Comparison: Sodium 3-bromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications .

Properties

Molecular Formula

C7H3BrFNaO2

Molecular Weight

240.99 g/mol

IUPAC Name

sodium;3-bromo-2-fluorobenzoate

InChI

InChI=1S/C7H4BrFO2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

APBHFPHREVOBAY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.